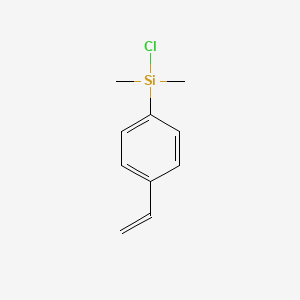

p-(Chlorodimethylsilyl)styrene

Overview

Description

p-(Chlorodimethylsilyl)styrene (CDMSS), with the chemical formula C₁₀H₁₃ClSi, is a styrenic monomer functionalized with a chlorodimethylsilyl group at the para position of the benzene ring. This compound is notable for its dual reactivity: the styrenic double bond enables polymerization via radical or ionic mechanisms, while the chlorosilane group facilitates surface modification, crosslinking, or grafting reactions. CDMSS is widely utilized in polymer chemistry to synthesize hybrid materials, surface-functionalized nanoparticles, and block copolymers, particularly in atom transfer radical polymerization (ATRP) systems .

Preparation Methods

Silanol-Based Synthesis via Chlorosilane Condensation

Reaction Mechanism and Procedure

The most widely documented method involves condensing p-vinylphenyldimethylsilanol with dichlorodimethylsilane (ClSiMeCl) under anhydrous conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the silanol displaces one chloride from the chlorosilane .

Typical Protocol :

-

Reactants :

-

p-Vinylphenyldimethylsilanol (32.6 mmol)

-

Dichlorodimethylsilane (60.0 mmol)

-

Triethylamine (32.6 mmol, as HCl scavenger)

-

Anhydrous ether (40 mL)

-

-

Procedure :

Yield : 35.4% (reported in analogous syntheses) .

Characterization Data

-

H NMR (CCl) :

-

IR (NaCl) :

Grignard Reagent-Mediated Synthesis

Reaction Pathway

This method employs p-vinylphenylmagnesium chloride, generated in situ from p-chlorostyrene and magnesium, which subsequently reacts with chlorodimethylsilane (ClSiMeH) .

Typical Protocol :

-

Reactants :

-

p-Chlorostyrene (8.47 mmol)

-

Magnesium turnings (8.47 mmol)

-

Chlorodimethylsilane (8.47 mmol)

-

Anhydrous tetrahydrofuran (THF, 50 mL)

-

-

Procedure :

Yield : ~50–60% (estimated from analogous Grignard reactions) .

Critical Parameters

-

Temperature Control : Maintaining 0°C during silane addition prevents undesired side reactions.

-

Moisture Exclusion : Rigorous anhydrous conditions are essential to avoid silane hydrolysis.

Spectroscopic Confirmation

Comparative Analysis of Synthetic Routes

The Grignard method offers superior yields and faster kinetics but demands stringent anhydrous conditions. Conversely, the silanol route is more accessible for small-scale laboratory synthesis despite lower efficiency .

Applications in Polymer Chemistry

This compound serves as a key monomer for:

-

Anionic Polymerization : Introduces silylchloride termini to polystyrene chains, enabling post-polymerization functionalization .

-

Block Copolymers : Comb architectures with polyisoprene (PI) exhibit enhanced mechanical properties .

-

Fluorinated Polymers : Reacts with perfluoroalkanols to yield gas-selective membranes .

Chemical Reactions Analysis

Types of Reactions

p-(Chlorodimethylsilyl)styrene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or alkoxides, to form new derivatives.

Polymerization: The vinyl group in this compound allows it to undergo polymerization reactions, forming polymers with unique properties.

Hydrosilylation: The compound can participate in hydrosilylation reactions, where the silicon-hydrogen bond adds across the carbon-carbon double bond.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in the presence of a base such as sodium hydride or potassium tert-butoxide.

Polymerization: Initiated using radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Hydrosilylation: Catalyzed by platinum or rhodium complexes under mild conditions.

Major Products

Substitution Reactions: Various substituted styrenes depending on the nucleophile used.

Polymerization: Polystyrene derivatives with enhanced thermal and mechanical properties.

Scientific Research Applications

Organic Synthesis

Intermediate in Synthesis

p-(Chlorodimethylsilyl)styrene is primarily utilized as an intermediate in organic synthesis. It acts as a building block for creating more complex siloxane compounds and polymers. The silicon moiety provides unique properties that enhance the performance of the resulting materials compared to their organic counterparts.

Case Study: Synthesis of Polysilanes

Research has demonstrated that this compound can be employed in synthesizing polysilanes, which are known for their optical and electronic properties. These materials are relevant in electronic applications, including semiconductors and photonic devices.

Ethanol-Permselective Membranes

Another notable application of this compound is in the development of ethanol-permselective membranes. When incorporated into polydimethylsiloxane-based blends, even small amounts (1.0 wt%) significantly enhance ethanol permselectivity compared to traditional membranes. This property is particularly useful in separation processes such as pervaporation .

Table 2: Performance Metrics of Membranes Containing this compound

| Membrane Type | Ethanol Permeation Rate (P) | Separation Factor (α) |

|---|---|---|

| PDMS + 1% this compound | 2.06 x 10^-3 cm/s | 22.3 |

Cosmetic Formulations

Utilization in Cosmetic Products

this compound has found applications in cosmetic formulations due to its properties as a film former and stabilizer. It contributes to the texture and performance of creams, lotions, and gels by enhancing their sensory attributes and stability . The incorporation of this compound allows for the design of products that meet consumer demands for efficacy and sensory appeal.

Mechanism of Action

The mechanism of action of p-(Chlorodimethylsilyl)styrene in various reactions involves the activation of the vinyl group and the chlorodimethylsilyl moiety. In substitution reactions, the chlorine atom is displaced by nucleophiles, while in polymerization, the vinyl group undergoes radical or ionic initiation to form polymers. The chlorodimethylsilyl group can also participate in hydrosilylation reactions, where it adds across double bonds to form new silicon-carbon bonds.

Comparison with Similar Compounds

Structural and Functional Analogues

A comparison of CDMSS with structurally related styrenic monomers is provided in Table 1.

Reactivity and Polymerization Behavior

- CDMSS vs. p-Chlorostyrene: While both compounds feature a para-substituted halogen, CDMSS exhibits superior versatility due to its silyl group, enabling covalent bonding to inorganic surfaces (e.g., carbon black, silica) . In contrast, p-chlorostyrene’s –Cl group primarily enhances flame retardancy but lacks grafting capability .

- CDMSS vs. α-Methylstyrene : The α-methyl group in α-methylstyrene reduces polymerization kinetics due to steric effects, whereas CDMSS retains high reactivity in vinyl polymerization .

- CDMSS vs. p-(Chloromethyl)styrene : The –CH₂Cl group in the latter is prone to hydrolysis, limiting its use in aqueous environments. CDMSS’s –Si(CH₃)₂Cl group offers better hydrolytic stability and controlled reactivity in ATRP .

Thermal and Mechanical Properties

- Thermal Stability : CDMSS-based polymers exhibit moderate thermal stability (degradation onset ~250°C), comparable to p-chlorostyrene derivatives but inferior to α-methylstyrene copolymers, which degrade above 300°C .

- However, its integration with phosphorus- or nitrogen-containing monomers (e.g., ter-polymers) can synergistically improve flame resistance .

Biological Activity

p-(Chlorodimethylsilyl)styrene is a silane-modified styrene compound that has garnered attention for its potential biological activities. Understanding its biological effects is crucial for applications in materials science, pharmacology, and toxicology. This article reviews the existing literature on the biological activity of this compound, including its synthesis, metabolic pathways, and cytotoxicity.

This compound can be synthesized through various methods, typically involving the chlorination of dimethylsilyl styrene derivatives. The presence of the chlorodimethylsilyl group enhances the compound's reactivity and solubility in organic solvents, making it suitable for polymerization processes.

1. Metabolic Pathways

Research indicates that compounds similar to this compound undergo metabolic activation primarily through cytochrome P450 enzymes. These enzymes facilitate the conversion of styrene derivatives into reactive metabolites, which can interact with cellular components.

- Absorption and Distribution : Studies show that styrene derivatives are readily absorbed in biological systems. For instance, styrene is metabolized into styrene oxide, which exhibits significant cytotoxicity and mutagenicity in various assays .

2. Cytotoxicity

Cytotoxic effects have been observed in several studies involving this compound and its analogs:

- Cell Line Studies : In vitro studies using human cell lines demonstrated that this compound exhibits dose-dependent cytotoxicity. The compound was found to induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy .

- Mechanism of Action : The cytotoxicity is believed to be mediated by the generation of reactive oxygen species (ROS) and subsequent oxidative stress . This mechanism aligns with findings related to other styrene derivatives, where metabolic byproducts contribute to cellular damage.

3. Mutagenicity and Genotoxicity

The mutagenic potential of this compound has been evaluated through various assays:

- Ames Test : Preliminary results from Ames tests indicate that certain silylated styrenes may exhibit mutagenic properties under specific conditions. The presence of the chlorodimethylsilyl group appears to enhance these effects compared to non-silylated analogs .

- Chromosomal Aberrations : Studies have reported increased frequencies of chromosomal aberrations in cells exposed to this compound, indicating a genotoxic risk associated with its use .

1. Industrial Exposure

A case study involving workers exposed to silane compounds highlighted respiratory issues and skin irritations attributed to prolonged contact with this compound derivatives. Monitoring of biomarkers such as urinary mandelic acid levels provided insights into exposure levels and associated health risks .

2. Polymerization Applications

In polymer chemistry, this compound has been utilized as a monomer for synthesizing silicone-based polymers. These polymers exhibit unique properties such as enhanced thermal stability and hydrophobicity, making them suitable for various industrial applications .

Data Summary Table

| Property | Findings |

|---|---|

| Cytotoxicity | Induces apoptosis in cancer cell lines; dose-dependent effects observed |

| Mutagenicity | Positive results in Ames tests; increased chromosomal aberrations noted |

| Metabolism | Metabolized via cytochrome P450; generates reactive metabolites |

| Industrial Health Risks | Respiratory issues reported among exposed workers |

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing p-(Chlorodimethylsilyl)styrene with high purity, and how can common pitfalls be mitigated?

- Methodological Answer :

- Synthesis Protocol : Use inert atmosphere (N₂/Ar) to prevent hydrolysis of the chlorodimethylsilyl group. Employ catalysts like platinum-based complexes for hydrosilylation reactions.

- Purification : Distillation under reduced pressure (e.g., 0.1–1 mmHg) or column chromatography with silica gel and non-polar solvents (hexane/ethyl acetate) to isolate the product.

- Characterization : Validate purity via gas chromatography-mass spectrometry (GC-MS) and structural confirmation using ¹H/¹³C NMR (δ ~0.3 ppm for Si-CH₃, δ 6.5–7.5 ppm for styrenic protons) .

- Pitfalls : Moisture sensitivity requires anhydrous conditions; monitor reaction progress via FTIR for Si-H bond disappearance (~2100 cm⁻¹) .

Q. How should spectroscopic techniques (NMR, FTIR) be optimized to distinguish p-(Chlorodimethylsilyl)styrene from structural analogs?

- Methodological Answer :

- NMR : Use deuterated chloroform (CDCl₃) to minimize solvent interference. Compare chemical shifts of silyl protons (Si-CH₃: δ 0.1–0.5 ppm) and styrenic protons (δ 5.2–5.8 ppm for vinyl; δ 6.5–7.5 ppm for aromatic).

- FTIR : Focus on Si-Cl stretching (~480 cm⁻¹) and C=C stretching (~1630 cm⁻¹) bands. Cross-reference with computational spectra (DFT simulations) for ambiguous peaks .

Advanced Research Questions

Q. What experimental and computational approaches are recommended to resolve contradictions in reported thermal stability data for p-(Chlorodimethylsilyl)styrene?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Conduct under N₂ vs. O₂ atmospheres to assess oxidative vs. pyrolytic degradation. Compare onset temperatures (T₀) and mass-loss rates.

- Kinetic Modeling : Apply Friedman or Flynn-Wall-Ozawa methods to activation energy (Eₐ) calculations. Reconcile discrepancies by standardizing heating rates (e.g., 5–20°C/min) .

- Computational Studies : Use density functional theory (DFT) to simulate bond dissociation energies (e.g., Si-C vs. C-Cl bonds) and identify degradation pathways .

Q. How can copolymerization kinetics of p-(Chlorodimethylsilyl)styrene with styrene derivatives be systematically studied to address conflicting reactivity ratios?

- Methodological Answer :

- In-Situ Monitoring : Employ real-time FTIR or Raman spectroscopy to track monomer consumption. Use Mayo-Lewis equations to calculate reactivity ratios (r₁, r₂).

- Parameter Control : Maintain consistent initiator concentrations (e.g., AIBN at 1 mol%) and temperatures (60–80°C). Replicate conflicting studies with identical conditions to isolate variables (e.g., solvent polarity, oxygen inhibition) .

- Data Reconciliation : Apply statistical tools (ANOVA) to assess significance of reported differences. Cross-validate with GPC for molecular weight distributions .

Q. What strategies are effective in analyzing the environmental fate of p-(Chlorodimethylsilyl)styrene degradation byproducts, particularly under aquatic conditions?

- Methodological Answer :

- Hydrolysis Studies : Simulate aqueous environments (pH 4–10) and monitor via LC-MS for chlorosilane or styrene glycol derivatives.

- Ecotoxicity Assays : Use Daphnia magna or algal growth inhibition tests to assess acute toxicity. Compare with structure-activity relationship (SAR) models .

- Degradation Pathways : Combine experimental data with computational tools (e.g., EPI Suite) to predict biodegradation half-lives and persistence .

Q. Data Contradiction Analysis

Q. How can researchers address inconsistencies in reported cytotoxicity profiles of p-(Chlorodimethylsilyl)styrene across in vitro models?

- Methodological Answer :

- Standardized Assays : Use ISO 10993-5 guidelines for MTT/WST-1 assays. Control for cell line variability (e.g., HepG2 vs. CHO-K1) and exposure durations (24–72 hr).

- Metabolite Identification : Perform LC-HRMS to detect intracellular degradation products (e.g., chlorosilanes, styrene oxide). Correlate cytotoxicity with metabolite concentrations .

- Cross-Study Comparison : Meta-analyze data using PRISMA frameworks to identify confounding factors (e.g., serum content in media, cell passage numbers) .

Properties

IUPAC Name |

chloro-(4-ethenylphenyl)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClSi/c1-4-9-5-7-10(8-6-9)12(2,3)11/h4-8H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRZLAQZGAAWEIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1=CC=C(C=C1)C=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90456577 | |

| Record name | p-(Chlorodimethylsilyl)styrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009-44-5 | |

| Record name | 1-(Chlorodimethylsilyl)-4-ethenylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1009-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-(Chlorodimethylsilyl)styrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.